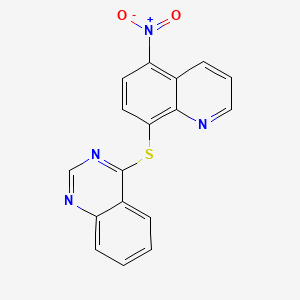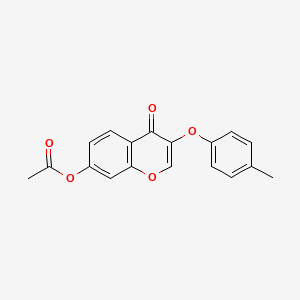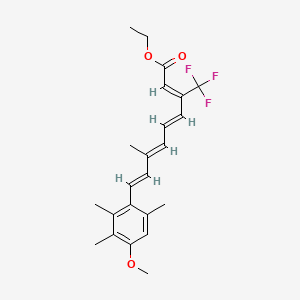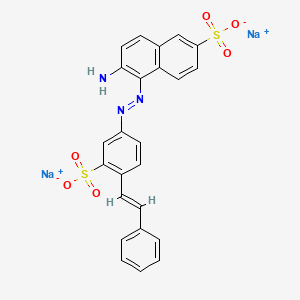
N-(2-(Diethylamino)ethyl)acrylamide monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(Diethylamino)ethyl)acrylamide monohydrochloride is a chemical compound with the molecular formula C9H19ClN2O. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its ability to form stable structures and its reactivity under different conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Diethylamino)ethyl)acrylamide monohydrochloride typically involves the reaction of acryloyl chloride with N-(2-(diethylamino)ethyl)amine in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or distillation .
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-(Diethylamino)ethyl)acrylamide monohydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can participate in substitution reactions where the diethylamino group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-(2-(diethylamino)ethyl)acrylamide oxides, while reduction can produce N-(2-(diethylamino)ethyl)amines .
Applications De Recherche Scientifique
N-(2-(Diethylamino)ethyl)acrylamide monohydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers with unique properties.
Biology: The compound is utilized in the development of drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties
Mécanisme D'action
The mechanism of action of N-(2-(Diethylamino)ethyl)acrylamide monohydrochloride involves its interaction with molecular targets through hydrogen bonding, electrostatic interactions, and hydrophobic effects. These interactions lead to conformational changes in the target molecules, affecting their function and activity. The compound’s ability to form stable complexes with drugs and other molecules makes it a valuable tool in drug delivery and other applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-(Dimethylamino)ethyl)acrylamide: Similar in structure but with dimethylamino groups instead of diethylamino groups.
N-(2-(Diethylamino)ethyl)methacrylamide: Differing by the presence of a methacrylamide group instead of an acrylamide group
Uniqueness
N-(2-(Diethylamino)ethyl)acrylamide monohydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and stability. Its ability to form stable complexes and undergo various chemical reactions makes it a versatile compound in research and industrial applications .
Propriétés
Numéro CAS |
74443-99-5 |
|---|---|
Formule moléculaire |
C9H19ClN2O |
Poids moléculaire |
206.71 g/mol |
Nom IUPAC |
N-[2-(diethylamino)ethyl]prop-2-enamide;hydrochloride |
InChI |
InChI=1S/C9H18N2O.ClH/c1-4-9(12)10-7-8-11(5-2)6-3;/h4H,1,5-8H2,2-3H3,(H,10,12);1H |
Clé InChI |
IEWKGYJNURLXHT-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCNC(=O)C=C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


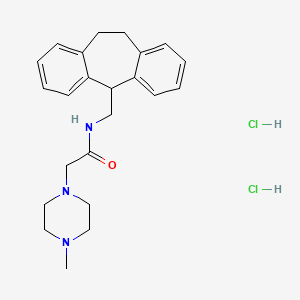
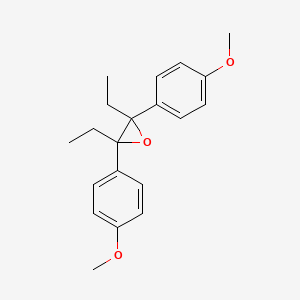
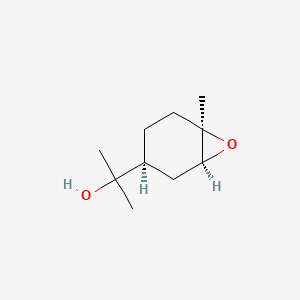
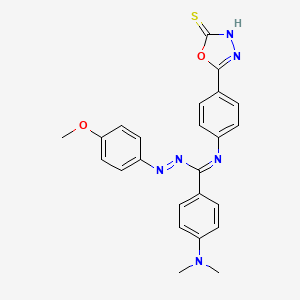
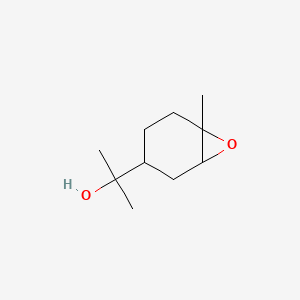
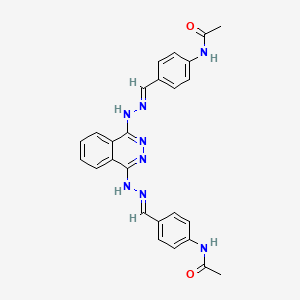
![2-((1,2,3,5,6,7-Hexahydropyrido[3,2,1-ij]quinolin-9-yl)methylene)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one](/img/structure/B12710336.png)
